molecular formula C18H16Cl2N2O5S B2999458 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime CAS No. 339016-34-1

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime

Cat. No.: B2999458
CAS No.: 339016-34-1
M. Wt: 443.3
InChI Key: LRWILQKGFFGGOI-UAKZWYGZSA-N
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Description

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime is a chemical compound with the CAS Registry Number 339016-34-1 and a molecular formula of C18H16Cl2N2O5S . It has a molecular weight of 443.30 g/mol . This compound is an oxime ether, a class of molecules known for their significant utility in medicinal chemistry and organic synthesis . Oximes are renowned for their diverse biological activities and are key intermediates in the synthesis of various pharmacological agents . While the specific research applications and mechanism of action for this compound are areas for ongoing investigation, its complex structure, featuring a sulfonyl group, a nitroaromatic ring, and an oxime ether, makes it a valuable building block for researchers in drug discovery and chemical biology. The compound is intended for research use only and is not approved for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-N-[(E)-3-chloroprop-2-enoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5S/c1-13(21-27-10-2-9-19)14-3-8-18(22(23)24)15(11-14)12-28(25,26)17-6-4-16(20)5-7-17/h2-9,11H,10,12H2,1H3/b9-2+,21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWILQKGFFGGOI-UAKZWYGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC=CCl)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC/C=C/Cl)/C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime is a complex organic compound with potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN2O5S
  • Molecular Weight : 408.86 g/mol
  • CAS Number : 303145-49-5

The compound features a sulfonyl group, nitrophenyl moiety, and an oxime functional group, which are known to contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study on synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 2.14 µM compared to a standard reference .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound CEscherichia coli21.25

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibiting TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .

Case Study: TrxR Inhibition
A study demonstrated that derivatives of the compound inhibited TrxR with varying efficacy across different cancer cell lines, suggesting potential for further development as anticancer agents.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's, while urease inhibitors have applications in treating infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound D6.28
UreaseCompound E2.15

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

  • Binding Affinity : Docking studies indicate strong binding interactions with target enzymes and receptors.
  • Reactive Oxygen Species (ROS) : The nitro group may facilitate the generation of ROS, leading to oxidative stress in targeted cells.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

a) Fluxofenim (1-(4-Chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime)
  • Key Differences: Replaces the sulfonyl-nitroaromatic backbone with a trifluoroethanone group. Oxime is substituted with a dioxolane-methyl group instead of propenyl-chloride.
  • Functional Impact: The trifluoromethyl and dioxolane groups enhance lipophilicity, improving membrane penetration in plants. Fluxofenim acts as a herbicide safener .
b) 1-(4-Chlorophenyl)-ethanone oxime
  • Key Differences :
    • Lacks the sulfonylmethyl, nitro, and propenyl substituents.
  • Functional Impact :
    • Simpler structure reduces steric hindrance and polarity. Used as an intermediate in pesticide synthesis (e.g., flucycloxuron) .
    • The target compound’s nitro and sulfonyl groups likely increase stability but may reduce bioavailability compared to this analogue.
c) 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime
  • Key Differences :
    • Incorporates a thiazole ring and chlorobenzyl oxime substituent.
  • Functional Impact: The thiazole moiety may enhance binding to biological targets (e.g., enzymes in pests).

Electronic and Reactivity Profiles

Compound Electron-Withdrawing Groups Key Reactivity Features
Target Compound –NO₂, –SO₂– High polarity; stabilized oxime resonance
Fluxofenim –CF₃ Lipophilic; hydrolytically stable
1-(4-Chlorophenyl)-ethanone oxime None Prone to nucleophilic attack at oxime site
4-Nitrobenzyl-substituted oximes (e.g., ) –NO₂ Enhanced electrophilicity at nitroarene
  • Nitro Group Impact : The target compound’s nitro group likely increases electrophilicity at the aromatic ring, favoring reactions such as reduction or nucleophilic substitution .
  • Sulfonyl Group Role : Enhances thermal and oxidative stability compared to thioether or methylene analogues .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves three key steps:

Sulfonylation : React 4-chlorophenylsulfonyl chloride with a methyl-substituted nitrobenzene precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonylmethyl group.

Ethanone Formation : Friedel-Crafts acylation or oxidation of a benzylic alcohol intermediate to install the ethanone moiety.

Oxime Formation : Condense the ethanone with hydroxylamine hydrochloride in ethanol under reflux, followed by alkylation with 3-chloro-2-propenyl chloride.

Purity Optimization:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.
  • Recrystallize the final product from ethanol/water (3:1) to achieve >95% purity.
  • Monitor reactions via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Use SHELXL for refinement and ORTEP-3 for visualizing bond lengths/angles, especially the oxime (C=N-O) and sulfonyl (S=O) groups .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and oxime protons (δ 8.1–8.3 ppm).
    • ¹³C NMR : Confirm sulfonyl (δ 55–60 ppm) and nitrophenyl (δ 145–150 ppm) carbons.
  • IR Spectroscopy : Detect S=O stretches (~1350 cm⁻¹) and C=N-O bands (~1650 cm⁻¹) .

Advanced: How can computational modeling predict this compound’s reactivity with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the oxime and sulfonyl groups for accurate hydrogen bonding.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gap) and predict electron transfer pathways .

Advanced: How to design experiments to assess environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25–50°C. Monitor degradation via LC-MS; identify nitro group reduction or sulfonyl cleavage products.
  • Photolysis : Use a solar simulator (λ > 290 nm) to test UV stability. Detect radical intermediates via ESR.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and biodegradability (OECD 301F) .

Advanced: What mechanistic insights explain its stability under oxidative conditions?

Methodological Answer:

  • Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant capacity. The nitro group acts as an electron sink, stabilizing free radicals.
  • Kinetic Studies : Perform Arrhenius analysis (25–60°C) to determine activation energy for oxidation. Correlate with Hammett substituent constants for the chlorophenyl group .

Basic: How to resolve contradictions between NMR and crystallographic data?

Methodological Answer:

  • Dynamic Effects : If NMR shows multiple conformers (e.g., oxime isomerism), use variable-temperature NMR (VT-NMR) to observe coalescence.
  • Crystallographic Validation : Compare X-ray torsion angles with DFT-optimized structures. Discrepancies may arise from crystal packing forces .

Advanced: What strategies improve yield in large-scale oxime formation?

Methodological Answer:

  • Catalysis : Employ ZnCl₂ or Ce(SO₄)₂ to accelerate oxime condensation (reducing reaction time from 12h to 4h).

  • Microwave Assistance : Use 100 W irradiation at 80°C for 30 minutes to enhance kinetics.

  • Table: Reaction Optimization

    CatalystTemp (°C)Time (h)Yield (%)
    None801255
    ZnCl₂80478
    Ce(SO₄)₂80382

Advanced: How to evaluate its interaction with serum proteins for drug delivery studies?

Methodological Answer:

  • Fluorescence Quenching : Titrate bovine serum albumin (BSA) with the compound. Calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots.
  • Circular Dichroism : Monitor α-helix loss in BSA upon binding, indicating conformational changes .

Advanced: What crystallographic challenges arise from its nitro and sulfonyl groups?

Methodological Answer:

  • Disorder : The nitro group’s rotational freedom may cause split positions. Apply restraints in SHELXL refinement.
  • Thermal Motion : High B-factors for sulfonyl oxygen atoms require anisotropic displacement parameters. Validate with Hirshfeld surface analysis .

Advanced: How to assess its potential as a photosensitizer in photodynamic therapy?

Methodological Answer:

  • Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare with Rose Bengal (ΦΔ = 0.75).
  • Cell Viability Assays : Irradiate (λ = 450 nm) cancer cells (e.g., HeLa) pre-treated with the compound. Calculate IC₅₀ via MTT assay .

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